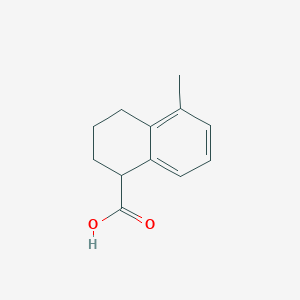
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as MTH-1, is an important organic acid found in nature. It is a versatile and powerful building block for many organic compounds. MTH-1 is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MTH-1 is also used as a reagent in the synthesis of many other organic compounds.
Applications De Recherche Scientifique
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of many organic compounds. It is also used as a reagent for the synthesis of other organic compounds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds for use in biotechnology and nanotechnology.
Mécanisme D'action
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a variety of mechanisms of action. It can act as an acid to catalyze the formation of esters and amides. It can also act as a nucleophile to catalyze the formation of carbon-carbon bonds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can also act as a reducing agent to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a number of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the synthesis of pro-inflammatory leukotrienes, which are important mediators of inflammation. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several advantages for use in lab experiments. It is a versatile and powerful building block for many organic compounds. It is also relatively inexpensive and easy to obtain. However, 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is also quite toxic and should be handled with caution.
Orientations Futures
The potential applications of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are still being explored. Some of the most promising areas of research include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the use of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in biotechnology and nanotechnology. In addition, further research is needed to better understand the biochemical and physiological effects of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its potential therapeutic applications.
Méthodes De Synthèse
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized using a variety of synthetic methods. The most common method is the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde with methylmagnesium bromide in THF. The reaction is carried out at room temperature and yields 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in high yields. The reaction can also be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Propriétés
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2,4,6,11H,3,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWDDUMWDXSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

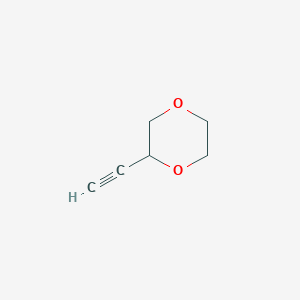
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
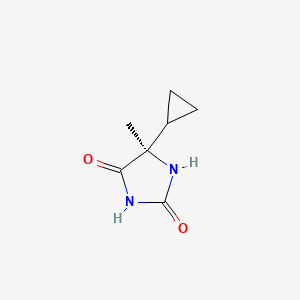
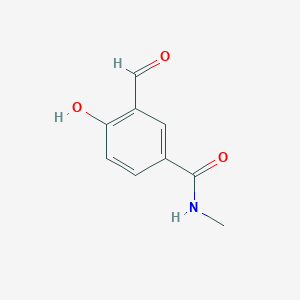
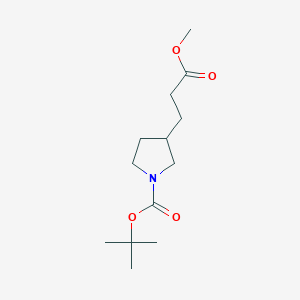
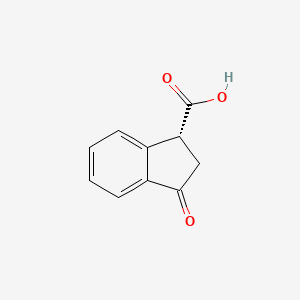
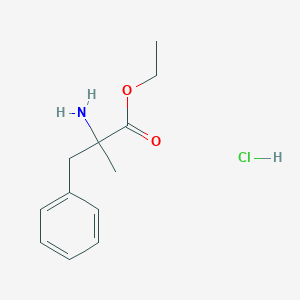
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)